(1S,2R)-2-Aminocyclopentanol hydrochloride
Overview
Description
(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral compound with a specific three-dimensional structure. It is often used as a pharmaceutical intermediate and can be used to synthesize biologically active organic molecules . The compound is soluble in polar solvents such as water and ethanol .
Scientific Research Applications
(1S,2R)-2-Aminocyclopentanol hydrochloride has several scientific research applications. It is used in organic synthesis as a potential building block for more complex molecules with desirable properties. Researchers are exploring its use in the synthesis of pharmaceuticals and other functional materials. In medicinal chemistry, the specific functional groups in the molecule might lead to interesting biological activity, making it useful in drug discovery. The compound is also used in the preparation of new eight-membered ring-fused enantiomeric β-amino acids and β-lactams .
Safety and Hazards
Preparation Methods
The preparation of (1S,2R)-2-Aminocyclopentanol hydrochloride involves several synthetic routes. One common method is the high throughput screening method for the nano-crystallization of salts of organic cations . This method involves a combination of ion exchange screening and vapor diffusion for crystallization, which is semi-automatic and requires minimal resources . Another method involves the synthesis of the MOF host, exchange of the previous solvent by an apolar one, and soaking of the MOF crystal with the analyte .
Chemical Reactions Analysis
(1S,2R)-2-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc catalysts for Mannich reactions . The compound can also participate in racemic mixtures and the resolution of enantiomers . Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The specific mechanism of action of (1S,2R)-2-Aminocyclopentanol hydrochloride is not well-documented. its potential lies in its use as a building block for drug molecules. By incorporating this molecule into a larger structure, scientists can potentially modulate the biological properties of the resulting drug candidate.
Comparison with Similar Compounds
(1S,2R)-2-Aminocyclopentanol hydrochloride can be compared with similar compounds such as (1S,2R)-(+)-Ephedrine hydrochloride . Both compounds have chiral centers and are used in pharmaceutical applications. this compound is unique due to its specific three-dimensional structure and its potential use in the synthesis of biologically active organic molecules .
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588727 | |
Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225791-13-9, 31889-37-9 | |
Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-Amino-cyclopentanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,2R)-2-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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